![molecular formula C11H14N4S2 B6423601 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine CAS No. 1203066-51-6](/img/structure/B6423601.png)
2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine” belongs to several classes of organic compounds, including piperazines, thiophenes, and thiadiazines. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Thiophenes are aromatic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom. Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine, thiophene, and thiadiazine rings. The electron-donating nitrogen atoms in the piperazine ring and the electron-withdrawing sulfur atom in the thiophene and thiadiazine rings could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine, thiophene, and thiadiazine rings. For example, the compound might exhibit basicity due to the presence of the nitrogen atoms in the piperazine ring .Scientific Research Applications
Treatment of Hyperphosphatemia in End-Stage Renal Disease (ESRD) Patients on Dialysis
ZERENEX ZXG007313 has been used in the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis . In a Phase 3 study, ZERENEX demonstrated a highly statistically significant change in serum phosphorus versus placebo over the four-week Placebo Control Period .
Increasing Iron Stores
ZERENEX has shown to significantly increase iron stores as measured by serum ferritin and transferrin saturation (TSAT) . This is beneficial as it reduces the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs), while maintaining hemoglobin levels .
Reducing the Use of Intravenous (IV) Iron and Erythropoiesis-Stimulating Agents (ESAs)
ZERENEX has demonstrated significant reductions in the use of IV iron and ESAs . This is particularly beneficial for patients on dialysis, as it reduces the complications and costs associated with these treatments .
Management of Serum Phosphorus and Iron Deficiency in Anemic Patients with Stage 3 to 5 Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD)
A Phase 2 study of ZERENEX has been initiated for managing serum phosphorus and iron deficiency in anemic patients with Stage 3 to 5 non-dialysis dependent Chronic Kidney Disease (NDD-CKD) .
Mechanism of Action
Target of Action
ZERENEX ZXG007313, also known as 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine, primarily targets serum phosphorus . Serum phosphorus plays a crucial role in various biological functions, including energy metabolism and the formation of bones and teeth .
Mode of Action
ZERENEX ZXG007313 is an oral ferric iron-based phosphate binder . It interacts with serum phosphorus and forms non-absorbable complexes . This interaction reduces the concentration of serum phosphorus .
Biochemical Pathways
The primary biochemical pathway affected by ZERENEX ZXG007313 is the phosphorus homeostasis . By binding to serum phosphorus, it prevents the absorption of phosphorus in the gastrointestinal tract, thereby reducing the overall serum phosphorus levels .
Result of Action
The action of ZERENEX ZXG007313 results in a significant reduction in serum phosphorus levels . Additionally, it has been observed to increase iron stores, as measured by serum ferritin and transferrin saturation (TSAT), and reduce the use of intravenous (IV) iron and erythropoietin-stimulating agents (ESAs) . This leads to the maintenance of hemoglobin levels .
Future Directions
properties
IUPAC Name |
2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNCRLENBECIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.